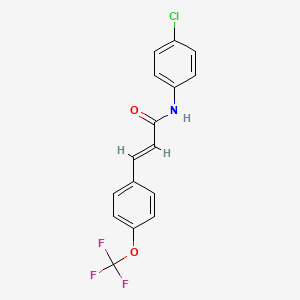

N-(4-chlorophényl)-3-(4-(trifluorométhoxy)phényl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acrylamide derivatives, including those similar to N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, typically involves condensation reactions between appropriate amines and acryloyl chloride. A study by El‐Wakil (2006) elaborates on the synthesis of a closely related compound, N-(4-aminodiphenylmethane) acrylamide, through the reaction of 4,4′-diaminodiphenyl methane and acryloyl chloride, highlighting the general approach for synthesizing acrylamide derivatives (El‐Wakil, 2006).

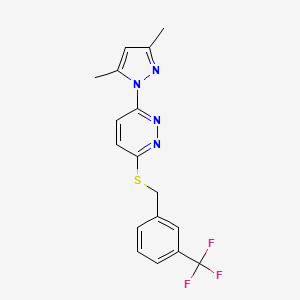

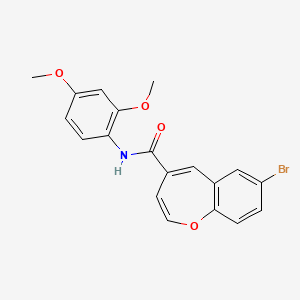

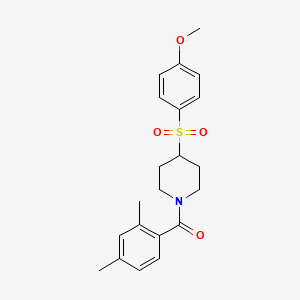

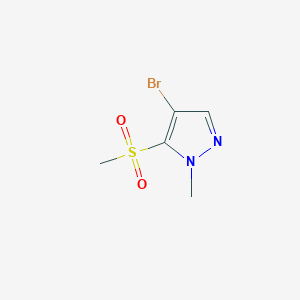

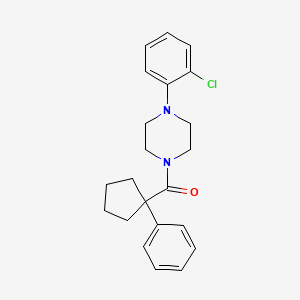

Molecular Structure Analysis

The molecular structure of acrylamide derivatives has been extensively studied through various spectroscopic techniques. For instance, the synthesis and characterization of a compound bearing resemblance to N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, detailed by Tanış et al. (2019), utilized Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy. Such studies provide insights into the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical behavior (Tanış, Çankaya, & Yalçın, 2019).

Chemical Reactions and Properties

Acrylamide derivatives engage in various chemical reactions, primarily polymerization, due to the presence of the acrylamide functional group. Controlled radical polymerization techniques, such as those discussed by Mori, Sutoh, and Endo (2005), offer insights into how acrylamide derivatives polymerize, yielding polymers with specific characteristics. These reactions are pivotal for the compound's application in creating novel materials (Mori, Sutoh, & Endo, 2005).

Physical Properties Analysis

The physical properties of acrylamide derivatives, including solubility, melting points, and thermal stability, are crucial for their application in various domains. The study by Yao et al. (2010) on the solubility of a related acrylamide compound in methanol–ethanol solution provides a methodology for assessing the solubility of N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, which is fundamental for process and product design (Yao, Li, Luo, & Liu, 2010).

Chemical Properties Analysis

The reactivity of acrylamide derivatives, including reaction kinetics and mechanisms, is essential for understanding their behavior in various chemical environments. The work by Wu et al. (2004), exploring the KCNQ2 opener activity of N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, offers a glimpse into the bioactivity of acrylamide derivatives, demonstrating their potential in biomedical research, albeit the focus here is not on biological applications (Wu et al., 2004).

Applications De Recherche Scientifique

- Des recherches récentes ont exploré l'utilisation de la bis(4-chlorophényl) sulfone dans les réactions photo-induites par la lumière visible. Par exemple, elle peut participer à des complexes donneur-accepteur d'électrons (EDA), permettant des réactions de transfert d'un seul électron (SET) intramoléculaires sous irradiation de lumière visible .

Photocatalyse et synthèse organique

Mécanisme D'action

Propriétés

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3NO2/c17-12-4-6-13(7-5-12)21-15(22)10-3-11-1-8-14(9-2-11)23-16(18,19)20/h1-10H,(H,21,22)/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVCMSICAPTAFE-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2484720.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)